

# 4-Pentylaniline: A Comprehensive Technical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Pentylaniline

Cat. No.: B1581728

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This in-depth technical guide provides a comprehensive overview of **4-Pentylaniline**, a valuable chemical intermediate in various research and development applications. This document consolidates its core identification, physicochemical properties, and detailed spectral data to support its use in laboratory and industrial settings.

## Core Identification and Properties

**4-Pentylaniline**, also known as 4-n-pentylbenzenamine or p-amylaniline, is an organic compound with the chemical formula  $C_{11}H_{17}N$ .<sup>[1][2]</sup> Its structure consists of a pentyl group attached to an aniline ring at the para position.

Table 1: Chemical Identifiers for **4-Pentylaniline**

Identifier	Value	Source(s)
CAS Number	33228-44-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	163.26 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	4-pentylaniline	
Synonyms	4-n-Pentylaniline, p-Pentylaniline, 4-Amylaniline, p-Amylaniline	<a href="#">[1]</a>
InChI	InChI=1S/C11H17N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5,12H2,1H3	<a href="#">[5]</a>
SMILES	<chem>CCCCC1=CC=C(C=C1)N</chem>	<a href="#">[5]</a>

Table 2: Physicochemical Properties of **4-Pentylaniline**

Property	Value	Source(s)
Appearance	Clear, colorless to brown liquid	<a href="#">[6]</a>
Melting Point	46.25 °C (estimate)	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	266.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	0.919 g/mL at 25 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.53	<a href="#">[1]</a> <a href="#">[6]</a>
Flash Point	>230 °F (>110 °C)	<a href="#">[2]</a> <a href="#">[6]</a>
Water Solubility	Sparingly soluble in water	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectral Data Analysis

The following sections provide a detailed summary of the available spectral data for **4-Pentylaniline**, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectrum: The proton NMR spectrum of **4-Pentylaniline** is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the pentyl chain.

<sup>13</sup>C NMR Spectrum: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms within the molecule.

Specific peak assignments for both <sup>1</sup>H and <sup>13</sup>C NMR were not explicitly detailed in the aggregated search results. A general interpretation suggests the presence of distinct signals for the aromatic carbons (four unique environments due to para-substitution) and the five carbons of the pentyl chain.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Pentylaniline** reveals key functional groups present in the molecule. Data is available from Fourier-transform infrared spectroscopy (FTIR).[\[8\]](#)

Table 3: Key IR Absorption Bands for **4-Pentylaniline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic (Pentyl group)
1620-1580	C=C Stretch	Aromatic Ring
1520-1500	N-H Bend	Primary Amine (-NH <sub>2</sub> )
850-800	C-H Bend	para-Disubstituted Benzene

## Mass Spectrometry (MS)

Mass spectrometry data for **4-Pentylaniline** is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[\[8\]](#)

Table 4: Major Mass Spectrometry Peaks for **4-Pentylaniline**

m/z	Interpretation
163	Molecular Ion $[M]^+$
106	$[M - C_4H_9]^+$ (Loss of butyl radical)
93	$[C_6H_5NH_2]^+$ (Aniline fragment)

The fragmentation pattern is consistent with the structure of **4-Pentylaniline**, showing a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

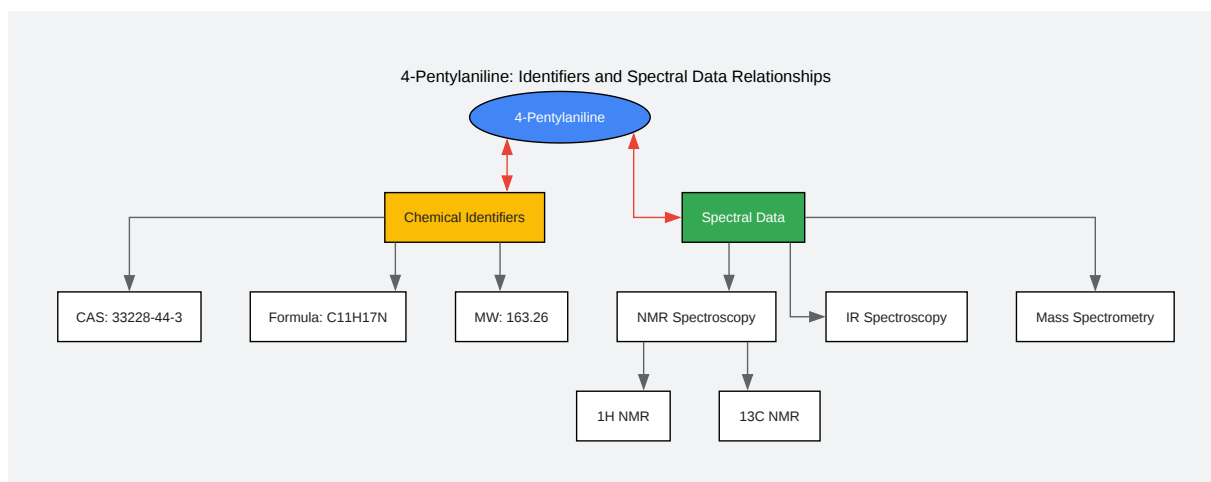
## Experimental Protocols

While detailed experimental parameters for the acquisition of the cited spectral data are not publicly available in the search results, the following provides a general overview of the methodologies typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR spectra are generally recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d ( $CDCl_3$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[8] The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
- Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[8] Electron ionization (EI) is a common method for generating ions.

## Data Relationships and Visualization

The following diagram illustrates the logical connections between the core identifiers and the various types of spectral data available for **4-Pentylaniline**.



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Caption: Logical map of **4-Pentylaniline**'s identifiers and its associated spectral data.

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